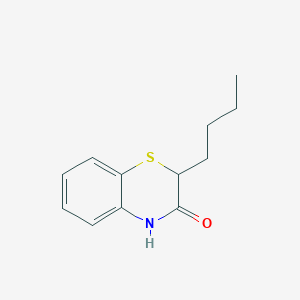
2-butyl-2H-1,4-benzothiazin-3(4H)-one
描述
2-butyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound containing sulfur and nitrogen in its structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminothiophenol derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
2-butyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-butyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: The parent compound without the butyl group.
2H-1,4-Benzothiazin-3(4H)-one, 2-methyl-: A similar compound with a methyl group instead of a butyl group.
2H-1,4-Benzothiazin-3(4H)-one, 2-ethyl-: A similar compound with an ethyl group.
Uniqueness
The presence of the butyl group in 2-butyl-2H-1,4-benzothiazin-3(4H)-one might confer unique properties, such as increased lipophilicity or altered biological activity compared to its analogs.
属性
CAS 编号 |
72687-27-5 |
|---|---|
分子式 |
C12H15NOS |
分子量 |
221.32 g/mol |
IUPAC 名称 |
2-butyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H15NOS/c1-2-3-7-11-12(14)13-9-6-4-5-8-10(9)15-11/h4-6,8,11H,2-3,7H2,1H3,(H,13,14) |
InChI 键 |
MICJJPIKOOSMPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)NC2=CC=CC=C2S1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













